Cas no 20205-43-0 (6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

6,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione is a substituted isatin derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a diketone moiety fused to a dimethyl-substituted indole ring, offering reactivity for functionalization at multiple sites. The compound may serve as a versatile intermediate in the synthesis of heterocyclic compounds, including alkaloids and bioactive molecules. The presence of electron-donating methyl groups at the 6 and 7 positions can influence its electronic properties, potentially enhancing selectivity in coupling or condensation reactions. Its crystalline nature and defined molecular weight (177.20 g/mol) facilitate precise handling in laboratory settings. Further studies may explore its utility in medicinal chemistry or materials science applications.
6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione structure
20205-43-0 structure
Product Name:6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
CAS No:20205-43-0
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00047221
CID:909251
PubChem ID:1810511
Update Time:2025-06-22

6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethylindoline-2,3-dione
    • 6,7-DIMETHYL ISATIN
    • 6,7-Dimethyl-1H-indole-2,3-dione
    • 6,7-Dimethyl-2,3-indoledione
    • 6,7-dimethyl-indole-2,3-dione
    • 6,7-Dimethyl-indolin-2,3-dion
    • 6,7-dimethyl-isatin
    • dimethylisatin
    • F0911-2943
    • 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
    • SB64787
    • Z56886407
    • EN300-01181
    • STK416215
    • SCHEMBL2892415
    • SR-01000452426
    • SR-01000452426-1
    • GVRLEGBOODEAOX-UHFFFAOYSA-N
    • A909692
    • LS-01239
    • DB-022213
    • MFCD00047221
    • 1H-Indole-2,3-dione, 6,7-dimethyl-
    • 20205-43-0
    • F87197
    • 6,7-Dimethylisatin
    • DTXSID80365245
    • AKOS000200843
    • HY-W029600
    • ALBB-002991
    • CS-0073624
    • MDL: MFCD00047221
    • Inchi: 1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
    • InChI Key: GVRLEGBOODEAOX-UHFFFAOYSA-N
    • SMILES: O=C1C(NC2C1=CC=C(C)C=2C)=O

Computed Properties

  • Exact Mass: 175.06300
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.17000
  • LogP: 1.57620

6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Security Information

  • Storage Condition:Sealed in dry,2-8°C

6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
060410-1g
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0 95%
1g
£125.00 2022-03-01
Fluorochem
060410-2.5g
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0 95%
2.5g
£250.00 2022-03-01
Chemenu
CM114469-1g
6,7-dimethyl-1H-indole-2,3-dione
20205-43-0 95%
1g
$*** 2023-03-30
Chemenu
CM114469-5g
6,7-dimethyl-1H-indole-2,3-dione
20205-43-0 95%
5g
$626 2021-08-06
TRC
D474480-50mg
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0
50mg
$ 50.00 2022-06-05
TRC
D474480-100mg
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0
100mg
$ 65.00 2022-06-05
TRC
D474480-500mg
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0
500mg
$ 160.00 2022-06-05
Matrix Scientific
030130-500mg
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0
500mg
$144.00 2023-09-09
Matrix Scientific
030130-1g
6,7-Dimethyl-1H-indole-2,3-dione
20205-43-0
1g
$215.00 2023-09-09
eNovation Chemicals LLC
Y1252198-1g
1H-Indole-2,3-dione, 6,7-dimethyl-
20205-43-0 95%
1g
$225 2024-06-07

6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:20205-43-0)6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
Order Number:A909692
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:35
Price ($):221.0
Email:sales@amadischem.com

Additional information on 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

6,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione: An Overview of Its Structure, Properties, and Applications

6,7-Dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 20205-43-0) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structure and potential applications. This compound belongs to the class of indoles and is characterized by its bicyclic structure with a substituted indole core. The presence of two methyl groups at the 6 and 7 positions, along with the diketone functionality, imparts distinct chemical and biological properties that make it a valuable molecule for various research and industrial purposes.

The molecular formula of 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is C10H10N2O2, and its molecular weight is approximately 186.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be a consideration in certain applications.

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has been extensively studied in the literature. One common method involves the cyclization of an appropriate precursor followed by oxidation to form the diketone functionality. For instance, the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base can yield an intermediate that can be further transformed into the target compound through cyclization and oxidation steps. This synthetic route highlights the versatility of indoles in organic synthesis and their potential for structural modification.

In terms of its chemical properties, 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione exhibits interesting reactivity patterns. The diketone moiety can undergo various chemical transformations such as Michael addition reactions with nucleophiles like thiols or amines. These reactions can lead to the formation of new derivatives with potential biological activities. Additionally, the indole core itself can participate in electrophilic aromatic substitution reactions, further expanding the synthetic possibilities.

The biological properties of 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione have been a focus of recent research. Studies have shown that this compound possesses antioxidant and anti-inflammatory activities. For example, a study published in the Journal of Medicinal Chemistry reported that 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione exhibits potent scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegenerative disorders. The mechanism underlying this activity is believed to involve the reduction of ROS levels through direct scavenging or by modulating cellular antioxidant defense systems.

Beyond its antioxidant properties, 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione may have therapeutic potential in inflammatory diseases.

In addition to its direct biological activities, 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has been explored as a scaffold for drug discovery. The indole core is known to be present in many bioactive molecules and drugs due to its favorable pharmacological properties. By modifying the substituents on the indole ring or introducing additional functional groups to the diketone moiety, researchers can generate new compounds with enhanced potency or selectivity for specific targets. This approach has led to the development of several promising lead compounds for various therapeutic areas.

The safety profile of 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound is generally well-tolerated at therapeutic concentrations. However, as with any new chemical entity (NCE), further safety studies are necessary to fully understand its potential side effects and long-term toxicity before it can be considered for clinical use.

In conclusion, 6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 20205-43-0) is a versatile compound with a rich chemical structure that offers numerous opportunities for research and application. Its unique combination of antioxidant and anti-inflammatory properties makes it an attractive candidate for drug development in various therapeutic areas. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses in medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:20205-43-0)6,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione
A909692
Purity:99%
Quantity:1g
Price ($):221.0
Email